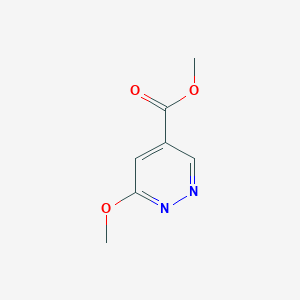
2-(2,4-Dichlorophenyl)acetimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenyl)acetimidamide is an organic compound with the molecular formula C₈H₈Cl₂N₂. It is a derivative of benzene, where the benzene ring is substituted with two chlorine atoms at the 2 and 4 positions, and an acetimidamide group at the 1 position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenyl)acetimidamide can be synthesized through the reaction of 2,4-dichlorobenzonitrile with ammonia in the presence of ethanol. The reaction typically involves the following steps:
- Dissolve 2,4-dichlorobenzonitrile in ethanol.
- Saturate the solution with hydrochloric acid gas at 0°C.
- Allow the solution to warm to room temperature and react for 18 hours.
- Remove the solvent under reduced pressure.
- Suspend the resulting white residue in ethanol and cool to 0°C.
- Introduce ammonia gas to complete the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenyl)acetimidamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of new compounds with different properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzene derivatives.
Reduction Reactions: Products include reduced forms of the original compound.
Oxidation Reactions: Products include oxidized derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenyl)acetimidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-(2,4-Dichlorophenyl)acetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,4-Dichlorophenoxy)acetic acid: A related compound with similar structural features but different functional groups.
2,4-Dichlorobenzonitrile: The precursor used in the synthesis of 2-(2,4-Dichlorophenyl)acetimidamide.
2,4-Dichloroacetophenone: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
IUPAC Name |
2-(2,4-dichlorophenyl)ethanimidamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2N2/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4H,3H2,(H3,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUKFRPZKURKTQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC(=N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-1-methyl-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2660571.png)
![2-({2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)-1H-indole](/img/structure/B2660572.png)

![4'-(Trifluoromethyl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2660574.png)

![N-(2-chlorophenyl)-3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidine-1-carboxamide](/img/structure/B2660578.png)



![N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2660586.png)

amino]-N,N-dimethyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B2660588.png)
![3,6-dichloro-N-[1-(2-chlorophenyl)-1H-pyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B2660591.png)
![4-(morpholine-4-sulfonyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)benzamide](/img/structure/B2660593.png)
